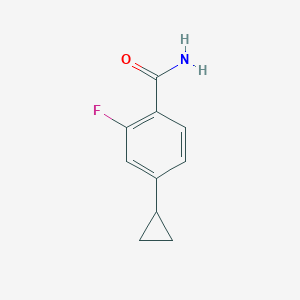![molecular formula C15H13Cl2NO6S B2473447 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid CAS No. 379729-79-0](/img/structure/B2473447.png)
4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C15H13Cl2NO6S and a molecular weight of 406.24 g/mol It is characterized by the presence of chloro, dimethoxy, and sulfamoyl functional groups attached to a benzoic acid core
Métodos De Preparación
The synthesis of 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Sulfonation: Introduction of sulfonyl chloride groups.
Chlorination: Introduction of chlorine atoms.
Methoxylation: Introduction of methoxy groups.
Coupling: Formation of the final product through coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.
Análisis De Reacciones Químicas
4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The chloro and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:
4-Chloro-3-sulfamoylbenzoic acid: Similar structure but lacks the dimethoxyphenyl group.
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid: Contains a benzoyl group instead of the dimethoxyphenyl group.
2-amino-4-chloro-5-sulfamoyl benzoic acid: Contains an amino group instead of the dimethoxyphenyl group.
Propiedades
IUPAC Name |
4-chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO6S/c1-23-12-7-13(24-2)11(6-10(12)17)18-25(21,22)14-5-8(15(19)20)3-4-9(14)16/h3-7,18H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUWYBFALMYJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(3-chloro-4-methylbenzenesulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2473368.png)



![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2473377.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide](/img/structure/B2473379.png)
![5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxylic Acid](/img/structure/B2473380.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2473382.png)
![N-(2-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2473383.png)
![2-[(2-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2473385.png)
